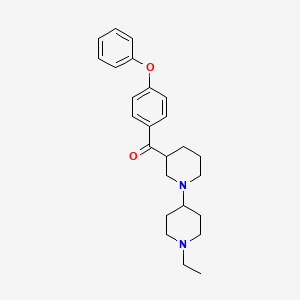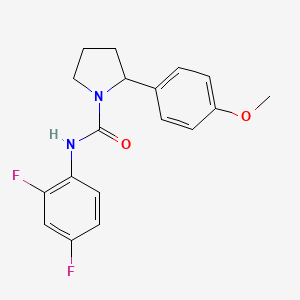![molecular formula C19H18Cl2N2O3 B6014062 N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6014062.png)
N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the pyrrolidinecarboxamide family and is often referred to as CEP-1347.
Mécanisme D'action
CEP-1347 acts as a JNK inhibitor by binding to the ATP-binding site of JNK and preventing its activation. This leads to a reduction in the phosphorylation of c-Jun, a transcription factor that is activated by JNK and is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activation of microglia, a type of immune cell in the brain that is involved in neuroinflammation. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CEP-1347 in lab experiments is that it is a specific JNK inhibitor, which allows researchers to study the effects of JNK inhibition on neuronal cell death and neuroinflammation. However, one limitation is that CEP-1347 has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for the study of CEP-1347. One direction is to investigate its potential therapeutic effects in animal models of neurological disorders. Another direction is to study its effects on other signaling pathways that are involved in neuronal cell death and neuroinflammation. Additionally, the development of more soluble analogs of CEP-1347 could improve its potential for clinical use.
In conclusion, CEP-1347 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in various neurological disorders by inhibiting the activation of JNK. While there are advantages and limitations to using CEP-1347 in lab experiments, there are many potential future directions for its study.
Méthodes De Synthèse
The synthesis of CEP-1347 involves several steps, including the reaction of 4-chlorophenylhydrazine with 4-chlorobenzoyl chloride to form 1-(4-chlorophenyl)-3-(4-chlorobenzoyl)hydrazine. This intermediate is then reacted with ethylene oxide to produce N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-3-(4-chlorobenzoyl)hydrazine. Finally, this compound is cyclized with pyrrolidine-2,5-dione to form CEP-1347.
Applications De Recherche Scientifique
CEP-1347 has been studied for its potential neuroprotective effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in neuronal cell death.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-14-1-5-16(6-2-14)23-12-13(11-18(23)24)19(25)22-9-10-26-17-7-3-15(21)4-8-17/h1-8,13H,9-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAYUMTYWUSNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(1-methyl-2-pyrrolidinyl)methyl]amine](/img/structure/B6013980.png)
![1-cycloheptyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6013994.png)
![1-(4-fluorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6013996.png)
![methyl 5-methyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6013997.png)
![2-(4-{1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6014004.png)
![N-(3-acetylphenyl)-3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6014018.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B6014025.png)
![3-[3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6014030.png)

![2-[(2-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6014054.png)

![N-(2,5-dichlorophenyl)-2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6014077.png)
![5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6014080.png)
![N-methyl-1-(5-propyl-1H-pyrazol-3-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6014082.png)
